trans-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol

Description

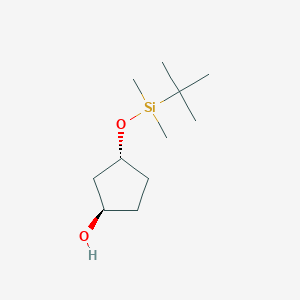

“trans-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol” is a silyl-protected cyclopentanol derivative characterized by a hydroxyl group at position 1 and a tert-butyldimethylsilyl (TBS) ether group at position 3 of the cyclopentane ring in a trans-configuration. The TBS group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic transformations. This compound is structurally significant in organic synthesis, particularly in stereoselective reactions, due to its rigid cyclopentane backbone and chiral centers.

Properties

IUPAC Name |

(1R,3R)-3-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h9-10,12H,6-8H2,1-5H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXIOZRBFNUITF-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1CC[C@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Silylation of trans-3-Hydroxycyclopentanol Precursors

The most straightforward route involves silylating trans-3-hydroxycyclopentanol with tert-butyldimethylsilyl chloride (TBSCl) under basic conditions. In a representative procedure, trans-3-hydroxycyclopentanol (1.0 equiv) is dissolved in anhydrous dichloromethane (CHCl) with triethylamine (EtN, 2.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalytic base . TBSCl (1.2 equiv) is added dropwise at 0°C, and the reaction is stirred for 45 minutes at room temperature. Workup involves washing with saturated NaHCO, brine, and purification via flash chromatography (hexane/ethyl acetate = 10:1), yielding the silyl ether in 98% .

Stereochemical Considerations

The trans configuration is preserved during silylation due to the non-polar reaction conditions, which minimize epimerization. Computational studies suggest that the bulky TBS group adopts an equatorial position on the cyclopentane ring, stabilizing the trans isomer through reduced 1,3-diaxial interactions .

Ring-Closing Metathesis (RCM) of Diols Followed by Functionalization

An alternative approach begins with a diol precursor, such as cis- or trans-1,4-cyclopentanediol, which undergoes RCM to form a cyclopentene intermediate. For example, diol 6 (68% yield) is treated with a first-generation Grubbs catalyst in tetrahydrofuran (THF) at 40°C, yielding trans-cyclopentene 8 (86%) . Subsequent epoxidation with tert-butylhydroperoxide (TBHP) and vanadium oxyacetylacetonate (VO(acac)) generates α-epoxide 10 as a single diastereomer (90%) .

Selective Silylation

The primary alcohol in 8 is selectively protected with TBSCl (1.1 equiv) using EtN (3.0 equiv) and DMAP (0.2 equiv) in CHCl, affording alcohol 9 in 98% yield . This method highlights the utility of RCM for constructing the cyclopentane backbone while enabling precise stereocontrol.

Epoxide Ring-Opening Strategies

Epoxide intermediates serve as versatile precursors. In one protocol, epoxide 10 is treated with methoxyacetyl chloride in pyridine, followed by desilylation with tetra-n-butylammonium fluoride (TBAF) in THF/acetic acid (20:1), yielding ester 11 (91% over two steps) . Oxidation of 11 with Dess–Martin periodinane (DMP) produces an aldehyde, which undergoes Wittig olefination with 9-methoxy-9-oxononyltriphenylphosphonium bromide to install the Z-configured unsaturated ester .

Macrolactonization and Final Steps

Shiina macrolactonization of the seco-acid derivative completes the synthesis, with hexachloroacetone and triphenylphosphine facilitating cyclization (60% yield) . While this route is longer, it demonstrates the integration of silyl protection into complex natural product syntheses.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Silylation Kinetics

The rate of TBS protection is influenced by solvent polarity. Polar aprotic solvents like DMF accelerate the reaction by stabilizing the transition state, whereas THF provides moderate reactivity . Imidazole is often preferred over EtN for acid-sensitive substrates due to its milder basicity .

Purification Challenges

Column chromatography with hexane/ethyl acetate gradients (10:1 to 5:1) effectively separates silylated products from unreacted starting materials . Silica gel deactivation with acetic acid (1–2%) improves recovery of polar intermediates .

Applications in Natural Product Synthesis

The TBS-protected cyclopentanol motif is critical in marine oxylipin syntheses, such as eiseniachloride B . Its steric bulk prevents undesired side reactions during macrolactonization or cross-coupling steps, while the trans configuration ensures proper alignment of reactive groups in subsequent transformations .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions where the hydroxyl group is converted to a carbonyl group.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen, forming a cyclopentane derivative.

Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Fluoride ions (e.g., TBAF - tetrabutylammonium fluoride) are used to remove the TBDMS group.

Major Products:

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of cyclopentane derivatives.

Substitution: Formation of cyclopentanol or other substituted cyclopentanol derivatives.

Scientific Research Applications

Synthetic Intermediate in Organic Chemistry

trans-3-((tert-butyldimethylsilyl)oxy)cyclopentan-1-ol serves as a significant building block in organic synthesis. Its structure allows for various transformations, making it useful in the preparation of more complex molecules.

Key Transformations:

- Protection of Hydroxyl Groups: The tert-butyldimethylsilyl (TBDMS) group is commonly used to protect hydroxyl functionalities during multi-step syntheses. This protection can be selectively removed under mild acidic conditions, allowing for further functionalization without compromising the integrity of sensitive groups .

- Synthesis of Complex Natural Products: The compound has been utilized in the synthesis of natural products and pharmaceuticals, where it acts as an intermediate that can undergo further reactions to yield desired structures .

Applications in Drug Development

The compound has garnered attention in medicinal chemistry due to its potential applications in drug development.

Case Studies:

- Intermediate for Sacubitril Synthesis: One notable application is its role as an intermediate in the synthesis of sacubitril, a drug used for treating heart failure. The TBDMS-protected alcohol facilitates specific reactions required to construct the complex structure of sacubitril .

- Use in Developing Antiviral Agents: Research has indicated that derivatives of cyclopentanols, including those with TBDMS protection, exhibit antiviral properties. This suggests potential pathways for developing new antiviral medications using this compound as a precursor .

Chemical Properties and Stability

This compound is characterized by its stability and ease of manipulation under various reaction conditions. Its molecular formula is C11H24O2Si, with a molecular weight of 216.4 g/mol. The presence of the silyl group enhances the compound's stability against hydrolysis, which is crucial during synthetic procedures .

Summary Table of Applications

Mechanism of Action

The mechanism of action of trans-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol primarily involves its role as a protecting group in organic synthesis. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other sites in the molecule. The removal of the TBDMS group is typically achieved using fluoride ions, which cleave the Si-O bond, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds from the evidence are compared to infer properties and reactivity of “trans-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol”:

Structural Analogues

Physical and Spectral Properties

- TBS Group NMR Signatures: Si-CH₃ Peaks: δ 0.08 ppm (singlet, 6H) in linear TBS-alcohols ; similar shifts expected for cyclopentanol analogues. Hydroxyl Proton: Broad singlet at δ 3.41 ppm in pentanol derivatives , though cyclopentanol’s rigidity may alter proton exchange rates.

- Optical Rotation: Chirality in TBS-alcohols (e.g., [α]D +4.8° in ) suggests trans-3-TBS-cyclopentanol would exhibit measurable optical activity .

Stability and Reactivity

- Acid/Base Stability: TBS groups are typically stable under basic conditions but cleaved by fluoride ions (e.g., TBAF) or acidic hydrolysis.

Biological Activity

trans-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol, with the CAS number 183795-20-2, is a silanol derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a cyclopentanol core modified with a tert-butyldimethylsilyl (TBDMS) group, which may influence its solubility and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have not been extensively documented in the literature. However, related compounds and structural analogs have shown promising results in various biological assays, particularly in the context of cancer research and enzyme inhibition.

1. Antiproliferative Activity

Research has indicated that similar silyl ethers can exhibit antiproliferative effects on various cancer cell lines. For instance, studies on steroid derivatives have shown significant cytotoxicity against hormone-dependent cancer cells such as LNCaP and T47-D, with IC50 values ranging from 1.33 µM to 10.20 µM . While specific data for this compound is limited, its structural similarities suggest potential activity.

The mechanisms through which similar compounds exert their biological effects often include:

- Inhibition of Cell Proliferation : Compounds that modify signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : Certain derivatives have been shown to promote apoptosis in cancer cells, possibly through mitochondrial pathways or by activating caspases .

Case Studies and Research Findings

While direct studies on this compound are scarce, several related compounds provide insight into its potential biological activity:

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 21E-(pyridin-3-yl)methylidene | LNCaP | 10.20 | Apoptosis induction |

| 21E-p-nitrophenylidene | PC-3 | 3.29 | Cell cycle arrest |

| trans-3-(tert-butyldimethylsilyl)oxycyclopentanol | Unknown | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-3-((tert-butyldimethylsilyl)oxy)cyclopentan-1-ol, and how can yield and stereochemical purity be maximized?

- Methodology : The synthesis often involves silyl protection of hydroxyl groups under anhydrous conditions. For example, DiBAl-H is used for selective reduction of esters to alcohols while preserving silyl ethers, achieving >90% yields in optimized protocols (e.g., reduction of methyl esters in CH₂Cl₂ at −78°C to −40°C) . Column chromatography (hexane:ethyl acetate gradients) is critical for isolating the trans-isomer, with purity confirmed by ¹H NMR integration of diagnostic protons (e.g., cyclopentanol OH at δ ~2.5 ppm) .

Q. How can researchers validate the structural integrity of trans-3-((tert-butyldimethylsilyl)oxy)cyclopentan-1-ol using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Key signals include the tert-butyldimethylsilyl (TBS) group (δ ~0.1 ppm for Si-CH₃; δ ~18-25 ppm for quaternary C in ¹³C NMR) and the cyclopentanol OH (δ ~1.5–2.5 ppm, broad) .

- HR-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm. For TBS-protected compounds, isotopic patterns from silicon (³⁰Si, 3.1% abundance) should be observable .

Q. What are the best practices for handling and stabilizing TBS-protected intermediates during multi-step syntheses?

- Methodology : Silyl ethers are moisture-sensitive; reactions should be conducted under inert gas (N₂/Ar) with rigorously dried solvents. Quenching protocols (e.g., sat. NH₄Cl for borane-based reductions) prevent premature deprotection . For long-term storage, intermediates are best kept at −20°C in anhydrous THF or DCM.

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the introduction of the TBS group to cyclopentanols, and what factors lead to cis-vs. trans-isomer formation?

- Methodology : Steric effects dominate. Bulky silylating agents (e.g., TBSCl) favor trans-addition due to hindered approach to the hydroxyl group. Kinetic vs. thermodynamic control is critical: low temperatures (−78°C) favor trans-products, while room temperature may lead to equilibration . Chiral auxiliaries or catalysts (e.g., asymmetric phase-transfer catalysts) can enhance enantioselectivity, though this requires substrate-specific optimization .

Q. What mechanistic insights explain contradictory data in TBS-deprotection efficiency under acidic vs. fluoride-based conditions?

- Methodology :

- Acidic conditions (e.g., HCl/MeOH): May cause partial cyclopentanol ring rearrangement, altering product ratios.

- Fluoride-based conditions (e.g., TBAF): Gentle deprotection preserves stereochemistry but can form silanol byproducts, detectable by ²⁹Si NMR .

- Resolution : Use kinetic studies (in situ IR monitoring) to compare reaction pathways and optimize conditions for minimal side reactions .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR chemical shifts) for TBS-protected cyclopentanols across different solvents or concentrations?

- Methodology : Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) significantly affects OH proton shifts. Variable-temperature NMR (VT-NMR) can identify dynamic effects, such as hydrogen bonding or rotameric equilibria. For example, broadening of OH signals at low temperatures indicates slow exchange dynamics .

Q. What strategies mitigate oxidative degradation of trans-3-((tert-butyldimethylsilyl)oxy)cyclopentan-1-ol during photochemical or catalytic reactions?

- Methodology : Avoid UV light exposure and transition metals (e.g., Fe³⁺, Cu²⁺) that promote radical formation. Stabilize the compound with antioxidants (e.g., BHT) in inert solvents (e.g., degassed THF). Monitor degradation via LC-MS for peroxide byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.